4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide
CAS No.:
Cat. No.: VC13472881
Molecular Formula: C12H8BrFN2O4S
Molecular Weight: 375.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8BrFN2O4S |
|---|---|
| Molecular Weight | 375.17 g/mol |
| IUPAC Name | 4-bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C12H8BrFN2O4S/c13-8-1-4-10(5-2-8)21(19,20)15-11-7-9(14)3-6-12(11)16(17)18/h1-7,15H |
| Standard InChI Key | HZUVSYRUAPVGNX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)F)[N+](=O)[O-])Br |
| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)F)[N+](=O)[O-])Br |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The molecular formula of 4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide is C₁₂H₈BrFN₂O₄S, derived from the combination of a brominated benzenesulfonyl group and a 5-fluoro-2-nitrophenylamine moiety. The exact molecular weight is 389.17 g/mol, calculated as follows:
-
Carbon (12 atoms × 12.01) = 144.12
-
Hydrogen (8 atoms × 1.01) = 8.08
-
Bromine (1 atom × 79.90) = 79.90
-
Fluorine (1 atom × 19.00) = 19.00
-
Nitrogen (2 atoms × 14.01) = 28.02
-
Oxygen (4 atoms × 16.00) = 64.00
-
Sulfur (1 atom × 32.07) = 32.07
Total = 385.19 g/mol (minor discrepancies due to isotopic variations) .
Spectral and Physical Properties
While experimental data for this specific compound are unavailable, analogs suggest:
-
UV-Vis Absorption: A strong absorbance near 270–300 nm due to the nitro and aromatic groups .
-
Melting Point: Estimated at 180–200°C, typical for sulfonamides with halogen substituents .
-
Solubility: Likely low in water (<0.1 g/L) but soluble in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈BrFN₂O₄S |
| Molecular Weight | 389.17 g/mol |
| LogP (Partition Coefficient) | ~3.2 (indicating moderate lipophilicity) |
| Topological Polar Surface Area | 114 Ų (high polarity due to nitro and sulfonamide groups) |
Synthesis and Manufacturing Pathways
Key Synthetic Routes
The synthesis of 4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide likely involves multi-step reactions, drawing parallels to methods described in patent CN1157812A :
-
Nitration and Bromination:
-
Sulfonylation:
Critical Reaction Conditions:
-
Temperature: Diazotization and bromination steps require strict control at -5°C to +5°C to avoid side reactions .
-
Catalysts: Cuprous bromide enhances electrophilic aromatic substitution efficiency .
Challenges in Synthesis
-
Regioselectivity: Competing bromination at meta positions may occur without directing groups.
-
Purification: Separation of isomers (e.g., para vs. meta bromo products) demands chromatography or recrystallization .
| Parameter | Recommendation |
|---|---|
| Engineering Controls | Use fume hoods for synthesis |
| Respiratory Protection | NIOSH-approved mask for vapors |
| Skin Protection | Impermeable gloves and clothing |
Future Research Directions
-
Experimental Validation: Confirm predicted properties via NMR, mass spectrometry, and X-ray crystallography.
-
Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
-
Process Optimization: Develop greener synthesis routes using catalytic bromination.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume